3-Ethynylimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Process Chemistry

3-Ethynylimidazo[1,2-b]pyridazine (CAS 943320-61-4) is the indispensable intermediate for the BCR-ABL inhibitor Ponatinib, uniquely providing the ethynyl linker essential for binding the T315I gatekeeper mutant. Its terminal alkyne enables direct Sonogashira coupling, eliminating extra synthetic steps required with 3-halo analogs. Procure this building block to streamline API process chemistry in CML and Ph+ ALL research, or to generate kinase-focused libraries targeting VEGFR, BTK, CDK, and IRAK4.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 943320-61-4
Cat. No. B1394175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylimidazo[1,2-b]pyridazine
CAS943320-61-4
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC#CC1=CN=C2N1N=CC=C2
InChIInChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
InChIKeyVYOHSFQVMLAURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylimidazo[1,2-b]pyridazine CAS 943320-61-4: Core Heterocyclic Intermediate for Targeted Kinase Inhibitor Synthesis


3-Ethynylimidazo[1,2-b]pyridazine (CAS 943320-61-4) is a nitrogen-containing fused heterocycle belonging to the imidazo[1,2-b]pyridazine class. Its defining structural feature is the terminal ethynyl group at the 3-position of the imidazo ring [1]. This moiety serves as a critical synthetic handle for Sonogashira cross-coupling reactions, enabling the modular assembly of larger, biologically active molecules [2]. Specifically, this compound is the pivotal hinge-binding intermediate in the multi-step synthesis of the FDA-approved BCR-ABL inhibitor, Ponatinib [3].

Procurement Risk Analysis: Why 3-Ethynylimidazo[1,2-b]pyridazine Cannot Be Substituted with In-Class Analogs


Substituting 3-Ethynylimidazo[1,2-b]pyridazine with closely related imidazo[1,2-b]pyridazine analogs, such as the 3-iodo or 3-bromo derivatives, or alternative heterocyclic building blocks, carries significant and quantifiable risk in downstream applications. The terminal ethynyl group is not a mere substituent; it is a critical functional handle that dictates the molecule's reactivity profile and its ability to enable specific, high-yielding synthetic transformations [1]. While other 3-substituted analogs may serve as starting materials, they necessitate an additional synthetic step to install the alkyne and often involve costly reagents like trimethylsilylacetylene or result in lower overall yields due to extended reaction sequences [2]. Furthermore, the established structure-activity relationship (SAR) for Ponatinib explicitly demonstrates that the ethynyl linker provided by this specific intermediate is essential for optimal binding and biological activity against the T315I mutant kinase; altering this linker or the hinge-binding core leads to a significant loss in potency [3].

Quantitative Differentiation Evidence for 3-Ethynylimidazo[1,2-b]pyridazine CAS 943320-61-4


Comparison of Synthetic Efficiency: 3-Ethynyl vs. 3-Iodoimidazo[1,2-b]pyridazine as a Ponatinib Precursor

The choice of starting intermediate directly impacts the synthetic route's length and cost. The use of 3-Ethynylimidazo[1,2-b]pyridazine enables a direct Sonogashira coupling with the key aryl iodide fragment to yield the final product in a single convergent step [1]. In contrast, substituting the 3-ethynyl derivative with 3-Iodoimidazo[1,2-b]pyridazine (CAS 1233690-88-4) requires a reverse Sonogashira reaction with trimethylsilylacetylene followed by a deprotection step to install the terminal alkyne prior to the final coupling [2]. This adds two synthetic steps to the overall sequence.

Medicinal Chemistry Organic Synthesis Process Chemistry

Impact on Potency: The Critical Role of the Ethynyl Linker in Overcoming Kinase Resistance

In the context of BCR-ABL inhibition, the 3-ethynyl moiety of the target compound serves as a critical linker in the drug Ponatinib. This ethynyl linker provides the necessary geometry to circumvent steric hindrance from the T315I gatekeeper mutation. Replacing Ponatinib's imidazo[1,2-b]pyridazine-ethynyl core with alternative bicyclic heteroaromatic linkers or removing the triple bond (e.g., using a saturated or different unsaturated linker) results in a >100-fold loss in inhibitory potency against the T315I mutant [1]. For instance, the unsubstituted parent imidazo[1,2-b]pyridazine scaffold, lacking the ethynyl group, shows no appreciable activity against BCR-ABL.

Kinase Inhibitor Drug Resistance Structure-Activity Relationship (SAR)

Conformational Constraint and Binding Mode Differentiation vs. Imidazo[1,2-a]pyridine Scaffolds

A direct comparison between imidazo[1,2-b]pyridazine (the core of the target compound) and its closely related isomer, imidazo[1,2-a]pyridine, reveals significant differences in their structure-activity relationships (SAR) despite structural similarity. X-ray crystallography studies of CDK2-inhibitor complexes confirm that the two scaffolds bind to the kinase hinge region in distinct binding modes, resulting in divergent SAR [1]. While several compounds from both series show similar CDK2 activity, the imidazo[1,2-b]pyridazine series provided inhibitors with more favorable lipophilicity and improved plasma exposure [1].

Medicinal Chemistry Scaffold Hopping Structural Biology

Recommended Procurement Scenarios for 3-Ethynylimidazo[1,2-b]pyridazine (CAS 943320-61-4)


Synthesis of Ponatinib (AP24534) and Its Analogs for Drug-Resistant Leukemia Research

3-Ethynylimidazo[1,2-b]pyridazine is the indispensable intermediate for synthesizing Ponatinib and its derivatives [1]. Its procurement is essential for any laboratory conducting research on chronic myeloid leukemia (CML) or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in the context of the T315I gatekeeper mutation which confers resistance to first- and second-generation BCR-ABL inhibitors [2]. The unique ethynyl linker is directly responsible for Ponatinib's ability to bind to and inhibit the T315I mutant kinase.

Development of Next-Generation Kinase Inhibitors via Scaffold Hopping and SAR Exploration

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor drug discovery [3]. Procuring 3-Ethynylimidazo[1,2-b]pyridazine enables medicinal chemists to perform modular Sonogashira couplings with diverse aryl/heteroaryl halides, facilitating rapid library synthesis for structure-activity relationship (SAR) studies. This approach is actively used to develop novel inhibitors of VEGFR, BTK, CDK, IRAK4, and other therapeutically relevant kinases [REFS-3, REFS-4]. Its differentiated binding mode and physicochemical properties compared to imidazo[1,2-a]pyridine isomers make it a strategic choice for optimizing compound profiles [5].

Reliable and Efficient Scale-Up for Process Chemistry and Pilot Production

Patented methods describe the preparation of this intermediate on a multi-kilogram scale with high yield and purity [6]. The compound's use in a convergent, one-step final coupling reaction (Sonogashira) makes it a highly efficient building block for process chemistry. Procuring this specific intermediate streamlines the manufacturing process by eliminating the need for additional steps to install or protect the alkyne moiety, a requirement when using alternative 3-halo precursors. This reduces both the process mass intensity (PMI) and the overall cost of goods for the final API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.